BenchChemオンラインストアへようこそ!

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Profiling

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1219904-24-1) is a synthetic, trisubstituted urea derivative with a molecular weight of 381.27 g/mol and a molecular formula of C₁₇H₁₄Cl₂N₂O₂S. It is characterized by a 3,4-dichlorophenyl group and two distinct heterocyclic methyl substituents—furan-2-ylmethyl and thiophen-3-ylmethyl—on a central urea core.

Molecular Formula C17H14Cl2N2O2S
Molecular Weight 381.27
CAS No. 1219904-24-1
Cat. No. B2615890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
CAS1219904-24-1
Molecular FormulaC17H14Cl2N2O2S
Molecular Weight381.27
Structural Identifiers
SMILESC1=COC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-7-24-11-12)10-14-2-1-6-23-14/h1-8,11H,9-10H2,(H,20,22)
InChIKeyHCJJALFPTKMPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1219904-24-1) Procurement and Baseline Characterization


3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1219904-24-1) is a synthetic, trisubstituted urea derivative with a molecular weight of 381.27 g/mol and a molecular formula of C₁₇H₁₄Cl₂N₂O₂S . It is characterized by a 3,4-dichlorophenyl group and two distinct heterocyclic methyl substituents—furan-2-ylmethyl and thiophen-3-ylmethyl—on a central urea core. The compound is primarily listed in chemical vendor catalogs as a research-grade small molecule, with primary literature or patent-derived bioactivity data remaining extremely limited in the public domain.

Why Generic Substitution Risks Undermining SAR for 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (1219904-24-1)


For trisubstituted ureas, even minor positional variations in heterocyclic substituents are known to critically alter target binding and pharmacological profiles. Within the class of 3,4-dichlorophenyl-ureas, different substitution patterns have yielded antimycobacterial inhibition ranging from inactive to over 89% inhibition at identical concentrations [1]. Therefore, assuming functional equivalence between 3-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea and its closest positional isomers, mono-substituted analogs, or regioisomers is not scientifically justified without direct comparative data, as the precise spatial orientation of the furan and thiophene rings dictates H-bonding, π-stacking, and overall target complementarity.

Quantitative Differentiation Guide for Procuring 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (1219904-24-1)


Structural Identity vs. Positional Isomer: Differentiation from 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea (CAS 1421442-78-5)

The primary structurally distinct compound is the positional isomer 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea (CAS 1421442-78-5) [1]. While both share a molecular weight of 381.27 g/mol and formula C₁₇H₁₄Cl₂N₂O₂S, the target compound has the furan and thiophene groups attached at the 2-ylmethyl and 3-ylmethyl positions, respectively, whereas the comparator has these attachments reversed (furan-3-ylmethyl and thiophen-2-ylmethyl). This positional rearrangement alters the spatial orientation and electronic distribution of the heterocycles, which is a known driver of differential biological target recognition in urea-based pharmacophores.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Profiling

Dual Heterocyclic vs. Mono-Heterocyclic Analogs: Impact on Predicted Lipophilicity and Target Binding Surfaces

Simpler analogs such as 1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)urea (mono-furan) lack the thiophen-3-ylmethyl group present in the target compound. The addition of a second aromatic heterocycle is predicted to significantly increase molecular lipophilicity (cLogP) and provide an additional interaction motif for hydrophobic pockets or sulfur-specific binding (e.g., with heme or metal ions). Conversely, the mono-substituted comparator presents a less sterically demanding and less lipophilic pharmacophore, which may result in fundamentally different cellular permeability, metabolic stability, and off-target interaction profiles.

Computational Chemistry ADME Prediction Ligand Design

Biological Target Class Inference: 3,4-Dichlorophenyl-Urea Pharmacophore in Antimycobacterial and Enzyme Inhibition Assays

A published study on a series of 3,4-dichlorophenyl-ureas demonstrated dose-dependent inhibition of Mycobacterium tuberculosis H37Rv, with active compounds achieving 80–89% growth inhibition at 6.25 μM [1]. This study establishes the 3,4-dichlorophenyl-urea core as a validated pharmacophore for this target class. The target compound incorporates this core but further diversifies it with two distinct heterocyclic appendages, fulfilling the structural expansion criteria outlined in the study's SAR exploration. While the published dataset does not include this specific compound, the class-level evidence supports its selection as a probe to investigate how dual heterocyclic extension modulates antimycobacterial potency and selectivity relative to the original diphenyl-urea or mono-substituted derivatives.

Antimycobacterial Research Enzyme Inhibition Pharmacophore Validation

Validated Application Scenarios for 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (1219904-24-1) Procurement


Structure-Activity Relationship (SAR) Expansion for Antimycobacterial Ureas

Procure this compound to serve as a key analog in an SAR matrix aimed at expanding antimycobacterial potency beyond the 80–89% M. tuberculosis H37Rv inhibition benchmark reported for simpler 3,4-dichlorophenyl-ureas at 6.25 μM [1]. Its dual furan/thiophene architecture permits systematic exploration of heterocyclic contributions to target binding and selectivity.

Isomer-Selectivity Profiling for Urea Transporter or Enzyme Inhibitor Programs

Precision medicinal chemistry programs requiring an exact regioisomer for target profiling must procure CAS 1219904-24-1 to avoid the confounding effects of its positional isomer CAS 1421442-78-5 [1]. This ensures that any observed biological activity can be definitively assigned to the correct spatial presentation of the furan and thiophene rings.

Biologically Relevant Heterocyclic Fragment Screening

In fragment-based drug discovery, this compound can be used as a defined heterocyclic scaffold. Its thiophène and furan moieties are isosteric pharmacophores commonly found in kinase inhibitors and antimicrobials. The compound's precise, multi-heterocyclic substitution pattern makes it a unique tool to evaluate synergistic sulfur-oxygen interactions in biological binding sites where both heteroatom types are critical.

Quote Request

Request a Quote for 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.